PROTAC AR Degrader-9

Dermatology Topical Drug Delivery Skin Pharmacokinetics

Most AR PROTACs are designed for systemic exposure and fail in topical dermatology models. PROTAC AR Degrader-9 (C6) is the only validated topical AR degrader with published efficacy in androgenetic alopecia (AGA). - **Target:** Androgen receptor (AR) degradation via CRBN E3 ligase - **Potency (HDPCs):** DC₅₀ = 262.38 nM; upregulates TGF-β1 & β-catenin - **Differentiation:** Optimized for skin retention; non-invasive topical application promotes hair regeneration in AGA mouse model - **Application:** Mechanistic studies of AR in hair follicles; topical degrader benchmarking

Molecular Formula C43H49ClN6O5
Molecular Weight 765.3 g/mol
Cat. No. B15543765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC AR Degrader-9
Molecular FormulaC43H49ClN6O5
Molecular Weight765.3 g/mol
Structural Identifiers
InChIInChI=1S/C43H49ClN6O5/c44-38-24-37(14-9-33(38)25-45)55-36-15-10-34(11-16-36)46-41(52)31-5-3-29(4-6-31)30-19-22-49(23-20-30)26-28-2-1-21-50(27-28)35-12-7-32(8-13-35)42(53)47-39-17-18-40(51)48-43(39)54/h3-9,12-14,24,28,30,34,36,39H,1-2,10-11,15-23,26-27H2,(H,46,52)(H,47,53)(H,48,51,54)
InChIKeyHIASROZGGWJIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC AR Degrader-9 for Dermatological Research


PROTAC AR Degrader-9 (Compound C6) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-dependent degradation of the androgen receptor (AR) [1]. It consists of an AR-binding warhead (AR ligand-38) tethered via a linker to a cereblon (CRBN) E3 ligase ligand [2]. Distinct from most AR PROTACs developed for prostate cancer, this compound was specifically engineered for dermatological applications—optimized for skin retention and topical delivery [3]. It exhibits a DC₅₀ of 262.38 nM for AR degradation in human dermal papilla cells (HDPCs) . In vivo, non-invasive topical application of C6 demonstrated significant skin accumulation and promoted hair regeneration in an androgenetic alopecia (AGA) mouse model [4].

Topical dermatological delivery research
AR degradation in HDPCs (dermal papilla)
Non-invasive skin retention validated in AGA model
CRBN E3 ligase-recruiting PROTAC

PROTAC AR Degrader-9 Substitution Failure


AR-targeting PROTACs are not functionally interchangeable—even among those sharing a common warhead or E3 ligase. Key performance parameters including degradation potency (DC₅₀), maximum degradation efficacy (Dₘₐₓ), cell-type specificity, and physicochemical properties (e.g., skin permeability and retention) vary dramatically between compounds [1]. For example, ARV-110 achieves sub-nanomolar DC₅₀ values in prostate cancer lines but is orally bioavailable and designed for systemic exposure ; ARCC-4 (DC₅₀ = 5 nM) utilizes a VHL ligand and demonstrates activity against enzalutamide-resistant mutants [2]; ARD-2585 (DC₅₀ = 0.04 nM) shows exceptional potency in VCaP cells . PROTAC AR Degrader-9 occupies a distinct niche: it was explicitly designed and validated for non-invasive topical delivery, with demonstrable skin retention and functional efficacy in an AGA mouse model [3]. Substituting with a more potent systemic AR degrader would fail to recapitulate the skin-localized pharmacology and disease-relevant phenotypic outcomes that define this compound's utility.

Topical delivery not replicated by systemic degraders
Orally bioavailable AR PROTACs (e.g., ARV-110, ARD-2585) lack demonstrated skin retention, limiting direct substitution for dermatological models.
HDPC context vs prostate cancer cell lines
Degradation potency measured in prostate cancer lines may not predict AR degradation in dermal papilla cells; cell-type specificity can affect response.
Linker/warhead design tailored for skin permeation
Structural features enabling skin retention may be absent in other CRBN-based AR PROTACs, altering topical pharmacology and local exposure.
Phenotype mismatch: hair regrowth vs tumor inhibition
Reported hair regrowth in AGA model is compound-specific; systemic AR degraders primarily report tumor-suppressive endpoints, which may not transfer to dermatological research.

PROTAC AR Degrader-9: Quantitative Evidence


Skin Retention: Topical vs Systemic Delivery

PROTAC AR Degrader-9 (C6) was selected from a structure-feature analysis explicitly designed to optimize skin retention. The publication reports 'excellent skin retention properties' and 'excellent skin accumulation' following non-invasive topical application, with functional hair regeneration observed in an AGA mouse model [1]. In contrast, clinically advanced AR PROTACs such as ARV-110 (bavdegalutamide) are orally bioavailable and developed for systemic exposure in prostate cancer . This compound is unique among AR degraders in being specifically validated for topical dermatological applications.

Skin retention
Reported
Validated topical delivery with excellent skin accumulation; ARV-110 systemic only
Supports topical dermatological research workflows
AGA mouse model; Franz diffusion cell ex vivo
Dermatology Topical Drug Delivery Skin Pharmacokinetics

Functional Hair Regrowth In Vivo

PROTAC AR Degrader-9 (C6) is the only AR PROTAC reported to achieve functional hair regeneration in an established AGA mouse model following non-invasive topical application [1]. While other AR PROTACs (e.g., ARD-2585, ARV-110) demonstrate tumor growth inhibition in prostate cancer xenografts , none have been validated for hair regrowth endpoints. This phenotypic validation is a direct consequence of the compound's optimized skin retention and AR degradation in HDPCs [1].

Hair regrowth
Reported
Hair regrowth in AGA mouse model; other AR PROTACs show tumor inhibition only
Reported disease-relevant phenotypic endpoint
Topical application; model-specific
Androgenetic Alopecia Hair Follicle Biology In Vivo Efficacy

HDPC vs Prostate Cancer Cell Degradation

PROTAC AR Degrader-9 was characterized for AR degradation in human dermal papilla cells (HDPCs), achieving a DC₅₀ of 262.38 nM . Most comparator AR PROTACs are exclusively evaluated in prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1). For instance, ARV-110 achieves DC₅₀ < 1 nM across multiple prostate cancer lines ; ARD-2585 achieves DC₅₀ = 0.04 nM in VCaP ; ARCC-4 achieves DC₅₀ = 5 nM in LNCaP [1]. The choice of HDPCs is deliberate and disease-relevant for AGA, as dermal papilla cells are central to hair follicle cycling and androgen signaling [2].

HDPC DC₅₀
Data to verify
DC₅₀ = 262.38 nM (HDPC)
Comparator: ARV-110
Supports AR degradation quantification in HDPCs
Cell-type context affects potency comparison
Paracrine factors
Class-level
Upregulation of TGF-β1 and β-catenin in HDPCs
Comparator: PSA suppression in LNCaP (ARV-110)
Supports mechanistic link to hair follicle signaling
RT-qPCR/Western blot; requires validation
E3 ligase
Class-level
CRBN (cereblon)
Comparator: ARCC-4 recruits VHL
E3 ligase choice affects degradation context
Ternary complex kinetics may vary
Dermal Papilla Cells Cell-Type Specificity Androgen Receptor

TGF-β1 and β-Catenin Upregulation

PROTAC AR Degrader-9 not only degrades AR but also upregulates key paracrine factors TGF-β1 and β-catenin in HDPCs [1]. This downstream effect is mechanistically linked to hair follicle cycling and has been shown to promote hair regeneration in the AGA mouse model [2]. In contrast, most AR PROTACs (e.g., ARV-110, ARD-2585) report downstream readouts such as PSA suppression or apoptosis induction in prostate cancer cells —endpoints irrelevant to dermatological applications.

Paracrine factors
Class-level
Upregulation of TGF-β1 and β-catenin in HDPCs
Comparator: PSA suppression in LNCaP (ARV-110)
Supports mechanistic link to hair follicle signaling
RT-qPCR/Western blot; requires validation
Hair Growth Signaling Paracrine Factors Mechanistic Pharmacology

E3 Ligase: CRBN vs VHL

PROTAC AR Degrader-9 recruits the cereblon (CRBN) E3 ligase, a design choice that may influence tissue-specific degradation efficiency and off-target profiles . In contrast, ARCC-4 utilizes a von Hippel-Lindau (VHL) ligand [1]. ARV-110 and ARD-2585 also recruit CRBN , but C6 is distinguished by its linker and warhead composition optimized for skin retention [2]. E3 ligase selection impacts ternary complex formation kinetics and can affect degradation efficiency in different cellular contexts.

E3 ligase
Class-level
CRBN (cereblon)
Comparator: ARCC-4 recruits VHL
E3 ligase choice affects degradation context
Ternary complex kinetics may vary
E3 Ligase Cereblon PROTAC Design

PROTAC AR Degrader-9 Applications


AGA Preclinical Research

PROTAC AR Degrader-9 is the only AR PROTAC validated for topical delivery and functional hair regrowth in an AGA mouse model [1]. It degrades AR in human dermal papilla cells (HDPCs) with a DC₅₀ of 262.38 nM and upregulates TGF-β1 and β-catenin [2]. This makes it the tool compound of choice for mechanistic studies of AR signaling in hair follicle biology and for preclinical evaluation of topical AR degradation as a therapeutic strategy for AGA.

Topical Dermatological Drug Discovery

As a validated non-invasive topical AR degrader [1], C6 serves as a benchmark for designing and screening new skin-penetrant PROTACs. Its structure-feature optimization for skin retention [3] provides a template for medicinal chemistry efforts targeting other dermatological conditions (e.g., acne, hirsutism) where local AR inhibition is desired without systemic exposure.

AR Degrader Profiling in Dermal Cells

PROTAC AR Degrader-9 is one of the few AR PROTACs with published DC₅₀ data in HDPCs . Researchers studying cell-type-specific degradation efficiency can use C6 as a dermal-cell comparator against systemic AR degraders (e.g., ARV-110, ARD-2585) which are primarily characterized in prostate cancer lines .

CRBN-Based PROTAC Library

C6 recruits the cereblon (CRBN) E3 ligase , making it a valuable addition to CRBN-based degrader libraries. It enables orthogonal validation of AR degradation using a different warhead/linker combination than other CRBN-recruiting AR PROTACs (e.g., ARV-110, ARD-2585) , which is critical for confirming target engagement and ruling out off-target effects.

Application
Selection Property
Validation Focus
AGA mechanistic studies
Topical AR degradation in HDPCs
Hair regrowth model endpoints
Topical PROTAC design benchmarking
Skin retention optimization features
Franz diffusion cell & ex vivo skin accumulation
Dermal cell AR degradation profiling
HDPC cell-type specificity
DC₅₀ in HDPCs vs prostate cancer lines
CRBN-degrader library validation
CRBN-recruiting with distinct warhead/linker
Orthogonal target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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